molecular formula C18H20N2O2S2 B12521766 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole CAS No. 651335-42-1

1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

Cat. No.: B12521766
CAS No.: 651335-42-1
M. Wt: 360.5 g/mol
InChI Key: IAFPMTUXIJKEJG-UHFFFAOYSA-N
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Description

1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and an indole core

Preparation Methods

The synthesis of 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative, which can be achieved using sulfonyl chlorides under basic conditions.

    Indole Formation and Coupling: The indole core is synthesized through Fischer indole synthesis or other suitable methods.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar compounds to 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole include other piperidine derivatives and indole-based molecules. These compounds share structural similarities but differ in their functional groups and specific applications. For instance:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in research and development.

Properties

CAS No.

651335-42-1

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

1-(piperidin-3-ylmethyl)-3-thiophen-2-ylsulfonylindole

InChI

InChI=1S/C18H20N2O2S2/c21-24(22,18-8-4-10-23-18)17-13-20(12-14-5-3-9-19-11-14)16-7-2-1-6-15(16)17/h1-2,4,6-8,10,13-14,19H,3,5,9,11-12H2

InChI Key

IAFPMTUXIJKEJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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